
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid
Vue d'ensemble
Description
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is a boronic acid derivative with a unique structure that includes a pyridine ring substituted with a cyclopropylethynyl group
Analyse Biochimique
Biochemical Properties
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes such as proteases and kinases, as well as proteins involved in signal transduction pathways. The nature of these interactions often involves the formation of reversible covalent bonds with active site residues, leading to enzyme inhibition or modulation of protein function. This compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound can inhibit specific kinases, leading to changes in downstream signaling events that regulate cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to impact metabolic pathways by altering the activity of enzymes involved in glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition or activation. This binding often involves the formation of reversible covalent bonds with nucleophilic residues such as serine, threonine, or cysteine. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to hydrolysis or oxidation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical modulation without causing adverse effects. These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production. Additionally, this compound can affect the activity of enzymes involved in lipid metabolism, resulting in alterations in lipid synthesis and degradation. These interactions underscore the compound’s potential as a modulator of metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid typically involves the coupling of a pyridine derivative with a cyclopropylethynyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a cyclopropylethynylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction allows for the efficient production of this compound in large quantities. The reaction is typically carried out in a solvent such as toluene or ethanol, with careful control of temperature and reaction time to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the boronic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of molecular probes and sensors for detecting biological molecules.
Mécanisme D'action
The mechanism of action of (5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of molecular probes and sensors, as well as in the development of enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Chloropyridin-3-yl)boronic acid: Similar in structure but with a chlorine substituent instead of a cyclopropylethynyl group.
(5-Methoxycarbonyl)pyridin-3-yl)boronic acid: Contains a methoxycarbonyl group instead of a cyclopropylethynyl group.
Uniqueness
(5-(Cyclopropylethynyl)pyridin-3-yl)boronic acid is unique due to the presence of the cyclopropylethynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in the development of selective enzyme inhibitors and molecular probes.
Propriétés
IUPAC Name |
[5-(2-cyclopropylethynyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c13-11(14)10-5-9(6-12-7-10)4-3-8-1-2-8/h5-8,13-14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAVBWXCOPIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745029 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189372-89-1 | |
| Record name | [5-(Cyclopropylethynyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 8-(hydroxymethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1375678.png)
![tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1375679.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B1375680.png)
![6-Bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1375682.png)
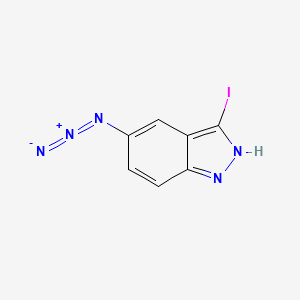
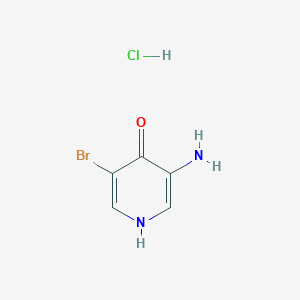
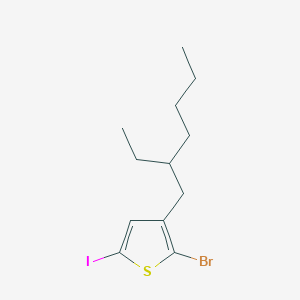
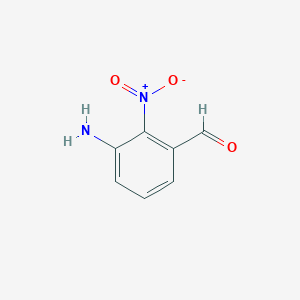
![6-Bromoimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B1375690.png)
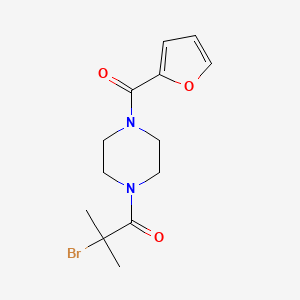
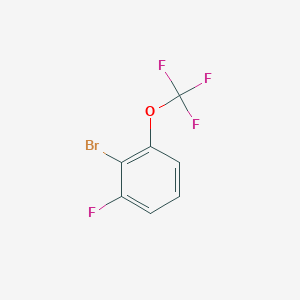

![6-bromo-N-[(4-cyanophenyl)methyl]hexanamide](/img/structure/B1375696.png)
![Ethyl 2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1375700.png)
